Nickel hydroxide

概要

説明

Nickel (II) hydroxide, represented by the chemical formula Ni(OH)2, is an inorganic compound that displays intriguing properties and has wide-ranging industrial applications . It is a lime-green solid that dissolves with decomposition in ammonia and amines and is attacked by acids . It is electroactive, being converted to the Ni(III) oxy-hydroxide, leading to widespread applications in rechargeable batteries .

Synthesis Analysis

Nickel (II) hydroxide is frequently synthesized via the reaction of a nickel (II) salt such as nickel (II) sulfate with a strong base like sodium hydroxide . This reaction gives rise to Nickel (II) hydroxide precipitate and a sodium salt . In addition, nickel hydroxide nanosheets with a hexagonal island shape are synthesized via a surfactant-assisted method .Molecular Structure Analysis

Nickel (II) hydroxide has two well-characterized polymorphs, α and β . The α structure consists of Ni(OH)2 layers with intercalated anions or water . The β form adopts a hexagonal close-packed structure of Ni2+ and OH- ions . In the presence of water, the α polymorph typically recrystallizes to the β form .Chemical Reactions Analysis

Nickel (II) hydroxide is used in various chemical reactions. For instance, it is used in the production of rechargeable batteries, particularly nickel-metal hydride (Ni-MH) batteries . It serves as the active material in the positive electrode in these batteries .Physical And Chemical Properties Analysis

Nickel (II) hydroxide is typically seen as a green crystalline solid at room temperature . It’s largely insoluble in water but dissolves in acids to produce corresponding nickel salts . As a hydroxide, it exhibits basic properties, reacting with acids in typical acid-base reactions .科学的研究の応用

Nanostructural Control for Enhanced Electrochemical Activity : High-surface-area β-Ni(OH)₂ demonstrates improved electrochemical properties, especially in rechargeable Ni-based alkaline batteries. Nanostructured nickel hydroxide exhibits better charge capacity and superior electrochemical activity (Sakai, Miyazaki, & Kijima, 2008).

Versatile Applications : this compound is crucial in various engineering applications, notably in batteries. Its structures, synthesis methods, and physical properties have been extensively reviewed, highlighting its significance in multiple technological fields (Hall, Lockwood, Bock, & Macdougall, 2015).

Supercapacitor Applications : A multidimensional rational design involving nickel-iron sulfide and carbon nanotubes on diatomite has been studied for supercapacitors. This approach improves electrochemical performance by providing uniform dispersion and increasing active sites (Li et al., 2021).

Electrochemical Pseudocapacitors : Amorphous this compound nanospheres show promise as high-performance electrode materials for electrochemical capacitors. They exhibit high capacitance, energy density, and long cycle life (Li et al., 2013).

Enhanced Electrochemical Activity in Alkaline Batteries : 3D flowerlike α-Nickel Hydroxide, with its superior electrochemical properties compared to the β-form, shows potential in rechargeable Ni-based alkaline batteries (Xu et al., 2008).

Dynamic Processes in Energy Storage Devices : Understanding the dynamic processes at the solid-liquid interface of nickel (oxy)hydroxide is crucial for enhancing reaction kinetics in supercapacitors and oxygen-evolution catalysts (Deng et al., 2017).

Alkaline Secondary Cells and Hybrid Supercapacitors : β-Ni(OH)₂ is used as an active material in these applications, and its effectiveness and characteristics have been extensively studied, revealing insights into its electrochemical performance (Kovalenko & Kotok, 2017).

Applications in Urea Electrolysis : Two-dimensional this compound nanosheets have shown potential in applications such as urea-rich wastewater remediation, hydrogen production, and fuel cells due to their ability to promote the urea electrolysis reaction (Wang, Yan, & Botte, 2011).

Electrocatalysis and Electroanalysis : Nickel hydroxides are used in electrocatalysis towards small molecules, serving a critical role in areas like fuel cells, energy storage, and electrochemical sensors (Miao et al., 2014).

Supercapacitor Performance : this compound nanosheets synthesized by a simple microwave-assisted heating method show great potential as electrode materials for supercapacitors due to their high specific capacitance and cycling stability (Mondal et al., 2014).

作用機序

Safety and Hazards

特性

| 11113-74-9 | |

分子式 |

HNiO- |

分子量 |

75.701 g/mol |

IUPAC名 |

nickel;hydroxide |

InChI |

InChI=1S/Ni.H2O/h;1H2/p-1 |

InChIキー |

SPIFDSWFDKNERT-UHFFFAOYSA-M |

SMILES |

[OH-].[OH-].[Ni+2] |

正規SMILES |

[OH-].[Ni] |

Color/Form |

Black powder Green crystals, hexagonal Light green microcrystalline powde |

密度 |

4.1 at 68 °F (USCG, 1999) 4.1 |

引火点 |

Ignites in air at about 752.0° F (USCG, 1999) |

melting_point |

446 °F (USCG, 1999) Decomposes at 230 °C |

| 11113-74-9 12054-48-7 |

|

物理的記述 |

Nickel hydroxide appears as a fine green powder. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

SOL IN DIL ACIDS, IN AMMONIA SOL IN AMMONIUM HYDROXIDE, ACIDS 0.013 G/100 CC COLD WATER |

同義語 |

nickel hydroxide (II) nickel hydroxide (III) nickel(II)hydroxide NiOH2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

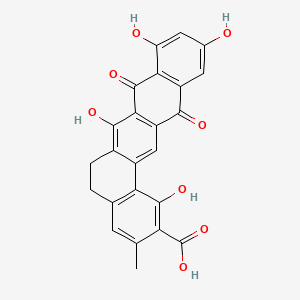

![(5S,8R,10S,13R,14S)-5,14-dihydroxy-3-(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1198574.png)

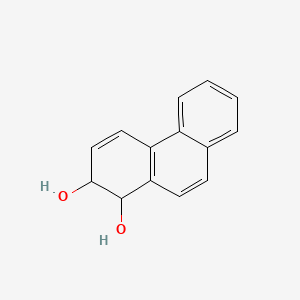

![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)

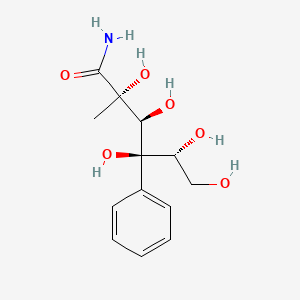

![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)

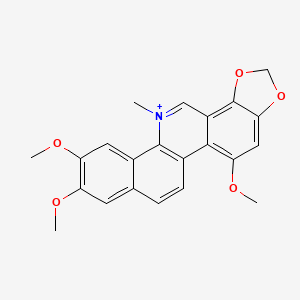

![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)